n-(3-Chlorophenyl)formamide
Overview
Description
Synthesis Analysis
The synthesis of N-(3-Chlorophenyl)formamide and its derivatives involves various chemical routes, including reactions with chlorophenyl compounds and formamides. Techniques like recrystallization from different solvents and the employment of specific reagents and catalysts are common in the synthesis process, ensuring the formation of the desired product under controlled conditions (Gowda et al., 2008).
Molecular Structure Analysis
The molecular structure of N-(3-Chlorophenyl)formamide has been analyzed using techniques such as X-ray diffraction. These studies reveal that the formamide group is typically coplanar with the chlorophenyl ring, contributing to the molecule's overall geometry and chemical behavior. The structural parameters obtained from such analyses provide insights into the compound's molecular conformation and intermolecular interactions (Gowda et al., 2008).
Chemical Reactions and Properties
N-(3-Chlorophenyl)formamide participates in various chemical reactions, influenced by its structural features. These reactions include the formation of polymorphic forms, interactions with other chemical entities, and the potential for hydrogen bonding, which plays a significant role in defining its chemical properties and reactivity patterns (Omondi et al., 2009).
Physical Properties Analysis
The physical properties of N-(3-Chlorophenyl)formamide, such as solubility, melting point, and crystal structure, are essential for its application in various domains. These properties are determined through experimental studies and contribute to understanding the compound's behavior in different environmental conditions and its suitability for specific applications (Tam et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other compounds, define N-(3-Chlorophenyl)formamide's utility in chemical syntheses and other industrial applications. Its functional groups, particularly the formamide moiety, dictate its interactions and chemical behavior, impacting its role in synthesis pathways and material development (Gowda et al., 2008).
Scientific Research Applications
Crystallographic Studies
N-(3-Chlorophenyl)formamide has been investigated for its structural properties using neutron and X-ray diffraction, alongside inelastic neutron scattering and solid-state NMR techniques. These studies have elucidated the polymorphic nature of related compounds, emphasizing the absence of proton transfer along intermolecular hydrogen bonds, and showcasing the compound's role in understanding molecular interactions in crystalline structures (Tam et al., 2003).
Agricultural and Medicinal Fungicides
Formamide derivatives have been explored as novel anti-fungal agents with potential applications in both medicine and agriculture. These compounds, by offering a different biochemical mode of action compared to traditional fungicides, present a promising avenue for combating fungal resistance, highlighting the need for continued development in this area (Schwan & Bobylev, 2007).
Synthetic Organic Chemistry
The utility of N-substituted formamides in organic synthesis is vast, serving as precursors for the preparation of isocyanides, a key functional group in pharmaceuticals and materials science. Innovative methods have been developed to transform N-substituted formamides into isocyanides efficiently, showcasing the compound's significance in the synthesis of complex organic molecules (Kobayashi, Saito, & Kitano, 2011).
Green Chemistry
The role of N-(3-Chlorophenyl)formamide and its derivatives extends into green chemistry, where they have been utilized in the development of more sustainable and eco-friendly synthetic pathways. For example, formamides have been employed as intermediates in catalytic processes that avoid the use of hazardous reagents, highlighting their potential in reducing the environmental impact of chemical synthesis (Waibel et al., 2020).
Safety And Hazards
Future Directions
While the exact future directions for N-(3-Chlorophenyl)formamide are not specified in the search results, the development of new methods for the synthesis of formamides from feedstock chemicals with high atom and economic efficiency is of considerable interest . This includes the use of CO2 as a cost-efficient, environmentally friendly raw material .
properties
IUPAC Name |
N-(3-chlorophenyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-6-2-1-3-7(4-6)9-5-10/h1-5H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMJTLJZVNIVSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283149 | |
Record name | n-(3-chlorophenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50283149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(3-Chlorophenyl)formamide | |
CAS RN |
139-71-9 | |
Record name | N-(3-Chlorophenyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formanilide, 3'-chloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(3-chlorophenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50283149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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